molecular formula C7H6NaO4S+ B086834 Sodium 2-formylbenzenesulfonate CAS No. 1008-72-6

Sodium 2-formylbenzenesulfonate

Cat. No.: B086834
CAS No.: 1008-72-6
M. Wt: 209.18 g/mol
InChI Key: ADPUQRRLAAPXGT-UHFFFAOYSA-M
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Description

Sodium 2-formylbenzenesulfonate, also known as 2-sulfobenzaldehyde sodium salt, is a chemical compound with the molecular formula C7H5NaO4S. It is characterized by the presence of a formyl group attached to a benzene ring, which is further substituted with a sulfonic acid group in its sodium salt form. This compound is widely used as an intermediate in the synthesis of various dyes, fluorescent whitening agents, and other industrial chemicals .

Biochemical Analysis

Biochemical Properties

It is known to react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives This suggests that Sodium 2-formylbenzenesulfonate may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to participate in reactions yielding N-benzyl derivatives , suggesting it may interact with biomolecules at the molecular level

Metabolic Pathways

It is known to be a precursor in the synthesis of other compounds , suggesting it may be involved in certain metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-formylbenzenesulfonate is typically synthesized through the sulfonation of benzaldehyde. The process involves the reaction of benzaldehyde with sodium sulfite or sodium bisulfite, followed by oxidation with sodium chlorite. This method ensures high yield and purity while minimizing the use of hazardous chemicals .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of o-chlorobenzaldehyde as the raw material, with potassium iodide acting as a catalyst. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization from a small volume of water .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-formylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-formylbenzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Sulfobenzaldehyde sodium salt
  • Benzaldehyde-2-sulfonic acid sodium salt
  • Sodium 2-formyl-benzolsulfonate

Comparison: Sodium 2-formylbenzenesulfonate is unique due to its specific combination of formyl and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions. Compared to other similar compounds, it offers higher stability and reactivity, making it a preferred choice in various industrial and research applications .

Properties

IUPAC Name

sodium;2-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUQRRLAAPXGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041643
Record name Sodium 2-formylbenzenesulfonate
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS]
Record name Benzenesulfonic acid, 2-formyl-, sodium salt (1:1)
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Record name 2-Formylbenzenesulfonic acid sodium salt
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CAS No.

1008-72-6
Record name Sodium o-formylbenzenesulfonate
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Record name Benzenesulfonic acid, 2-formyl-, sodium salt (1:1)
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Record name Sodium 2-formylbenzenesulfonate
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Record name Sodium 2-formylbenzenesulphonate
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Record name SODIUM O-FORMYLBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium 2-formylbenzenesulfonate contribute to the synthesis of novel ligands and what are their potential applications?

A1: this compound readily reacts with amines via condensation reactions, yielding a diverse library of imino-methyl benzenesulfonate ligands [, ]. These ligands, characterized by an imine nitrogen and a sulfonate group, can coordinate to metal centers, forming complexes with potential applications in catalysis. For instance, imino-methyl benzenesulfonate-ligated palladium complexes have shown promise as catalysts for ethylene polymerization [].

Q2: What is the structural characterization of this compound and its derivatives?

A2: While the provided abstracts don't explicitly detail the spectroscopic data of this compound itself, they highlight the characterization of its derivatives. For example, in the synthesis of imino-methyl benzenesulfonate ligands, techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction were employed to confirm the identity and structure of the resulting ligands and their metal complexes [, ]. These methods provide crucial information about the molecular formula, weight, and spatial arrangement of atoms within these compounds.

Q3: Can you provide an example of how this compound is used in the development of heterogeneous catalysts and what advantages does this approach offer?

A3: Researchers have successfully utilized this compound to modify sodium lignosulfonate, a biomass waste product, for the immobilization of copper species []. This modification involved a phenylaldehyde condensation reaction between the two compounds. The resulting material acted as a robust support for the copper catalyst, demonstrating excellent activity in synthesizing various nitrogen-containing heterocycles. This heterogeneous catalyst exhibited recyclability, retaining its activity over multiple reaction cycles, highlighting a significant advantage of this approach [].

Q4: Beyond catalysis, are there other applications of this compound and its derivatives?

A4: this compound can react with 3-thiosemicarbazide to produce a novel ligand containing sulfonic acid radicals. This ligand was used to synthesize a sodium complex, whose three-dimensional network structure was characterized by X-ray single crystal diffractometry []. While the specific application of this complex wasn't detailed in the abstract, the study highlights the potential of this compound in constructing supramolecular architectures with potential applications in materials science.

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